Chondroitin Sulfate
Description
Significance as a Glycosaminoglycan Polysaccharide in Biological Systems
Chondroitin (B13769445) sulfate (B86663) is a vital structural component of tissues like cartilage, where it provides much of the resistance to compression. wikipedia.org However, its significance extends far beyond a simple structural role. As a major component of the ECM, chondroitin sulfate is involved in a multitude of cellular processes, including cell adhesion, proliferation, migration, and differentiation. nih.govoup.com
The biological activities of this compound are largely mediated through its interactions with a wide variety of proteins. frontiersin.org These include:
Growth Factors and Cytokines: this compound chains can bind to signaling molecules, modulating their activity and influencing processes like neural development and tissue repair. frontiersin.orgbohrium.com
Cell Surface Receptors: It can act as a ligand for cell surface receptors, directly initiating intracellular signaling pathways. oup.comnih.gov
Adhesion Molecules: By interacting with adhesion molecules, it plays a role in cell-cell and cell-matrix interactions. frontiersin.org
Enzymes and Glycoproteins: Its binding to various enzymes and fibrillary glycoproteins further underscores its functional versatility in the extracellular space. frontiersin.org
Recent research has increasingly highlighted the role of specific sulfation patterns in determining these interactions, suggesting that the "sulfation code" of a this compound chain dictates its specific biological functions. mdpi.com For example, highly sulfated forms like CS-D and CS-E have been shown to interact with growth factors to promote neuron growth, a function not shared by the more common CS-A and CS-C types. frontiersin.org This functional specificity makes this compound a critical regulator of the cellular microenvironment in both health and disease. oup.com
Overview of Structural Complexity and Heterogeneity in Connective Tissues
The fundamental structure of this compound is a linear polysaccharide made of repeating disaccharide units of D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc). researchgate.netmdpi.com The immense structural complexity and heterogeneity of this compound arise from several key factors:
Sulfation Patterns: The hydroxyl groups on the disaccharide units can be esterified with sulfate groups at various positions. This sulfation is not random and creates distinct structural motifs that define different types of this compound. researchgate.netmdpi.com The specific arrangement of these sulfated units along the polysaccharide chain is crucial for its biological activity. bohrium.com The most common sulfation sites are the C-4 and C-6 positions of the GalNAc residue and the C-2 position of the uronic acid residue. frontiersin.orgnih.gov
| Disaccharide Unit Name | Abbreviation | Sulfation Pattern |
|---|---|---|
| This compound A | CS-A | N-acetylgalactosamine-4-sulfate |
| This compound C | CS-C | N-acetylgalactosamine-6-sulfate |
| This compound D | CS-D | Glucuronic acid-2-sulfate and N-acetylgalactosamine-6-sulfate |
| This compound E | CS-E | N-acetylgalactosamine-4,6-disulfate |
Uronic Acid Epimerization: The D-glucuronic acid (GlcA) residues within the chain can be enzymatically converted into their C-5 epimer, L-iduronic acid (IdoA). frontiersin.org Chains containing IdoA are known as dermatan sulfate (or CS-B). Frequently, CS and DS domains exist within a single polysaccharide chain, forming hybrid structures. frontiersin.org
Chain Length and Composition: this compound chains can vary significantly in length. wikipedia.org Furthermore, the distribution of different disaccharide units along a single chain can be highly heterogeneous. This heterogeneity is influenced by the tissue source, species, and age of the organism. mdpi.com For instance, this compound derived from terrestrial animal cartilage is predominantly composed of CS-A, while that from marine sources often contains a higher proportion of CS-C and more complex, disulfated units. mdpi.commdpi.com
| CS Sample | Sulfate Motif Composition (%) |
|---|---|
| CS-1 | (6S), (4S), (2S,6S), (4S,6S), (2S,4S) in variable proportions |
| CS-2 | (6S), (4S), (2S,6S), (4S,6S), (2S,4S) in variable proportions |
| CS-3 | (6S), (4S), (2S,6S) in different proportions |
| CS-4 | (6S), (4S), (2S,6S) in different proportions |
| CS-5 | (6S), (4S), (2S,6S) in different proportions |
This structural variability is not just a random occurrence but a tightly regulated process that generates a vast repertoire of distinct this compound structures, each with the potential for specific biological functions. frontiersin.org The challenge for researchers lies in deciphering these complex structures and linking them to their precise roles in physiology and pathology. frontiersin.orgfrontiersin.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4+,5+,6-,7-,8-,9+,11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKPYJOVDUMHGS-OSRGNVMNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)OS(=O)(=O)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO15S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9007-28-7 (Parent) | |
| Record name | Chondroitin, hydrogen sulfate, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chondroitin 6-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID601017238 | |
| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Chondroitin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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CAS No. |
9082-07-9, 25322-46-7, 24967-93-9, 9007-28-7, 39455-18-0 | |
| Record name | Chondroitin, hydrogen sulfate, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009082079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chondroitin 6-sulfate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025322467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chondroitin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | Chondroitin, hydrogen sulfate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-3-Acetamido-2,5-dihydroxy-6-sulfooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601017238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chondroitin, hydrogen sulfate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.712 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chondroitin, 6-(hydrogen sulfate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.571 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chondroitin, 4-(hydrogen sulfate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chondroitin, hydrogen sulfate, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.375 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
190-194ºC | |
| Record name | Chondroitin sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09301 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Structural Characterization and Advanced Analytical Methodologies
Monosaccharide Compositional Analysis
The fundamental structure of chondroitin (B13769445) sulfate (B86663) is a polysaccharide chain built from specific repeating sugar units. nih.gov Analytical methods to confirm this composition often involve acid hydrolysis to break the polysaccharide into its constituent monosaccharides, followed by derivatization and chromatographic analysis, such as high-performance liquid chromatography (HPLC). nih.gov
The backbone of the chondroitin sulfate polymer consists of repeating disaccharide units. unina.itoup.com Each unit is composed of two alternating monosaccharides: D-glucuronic acid (GlcA) and N-acetyl-D-galactosamine (GalNAc). wikipedia.orgresearchgate.netcd-bioparticles.net These monosaccharides are linked by alternating β(1→3) and β(1→4) glycosidic bonds. researchgate.net Specifically, the structure is characterized by a repeating sequence of [-4)-β-D-GlcA-(1→3)-β-D-GalNAc-(1-]. unina.it This fundamental disaccharide structure forms the scaffold upon which further modifications, primarily sulfation, occur. oup.com In some instances, a portion of the D-glucuronic acid residues can be epimerized to L-iduronic acid (IdoA), which results in the formation of dermatan sulfate, previously known as this compound B. wikipedia.orgresearchgate.net
Sulfation Pattern Elucidation and Isomeric Analysis
The most significant source of structural heterogeneity in this compound is the pattern of sulfation along the polysaccharide chain. wikipedia.org Sulfate groups are covalently bonded to the disaccharide units at various positions, creating a high degree of complexity. wikipedia.org This sulfation is carried out by specific sulfotransferase enzymes. nih.govmdpi.com The arrangement of these sulfate groups is not random and gives rise to distinct isomers with different biological activities. researchgate.netmdpi.com Analyzing these patterns is crucial and is typically achieved through a combination of enzymatic digestion and advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. unina.itnih.gov
Sulfate groups are most commonly found on the N-acetylgalactosamine (GalNAc) residue. mdpi.com The position of these sulfate groups defines the primary isomeric forms of this compound:
Chondroitin-4-sulfate (formerly this compound A): The sulfate group is attached at the carbon-4 position of the GalNAc sugar. hmdb.caresearchgate.net
Chondroitin-6-sulfate (formerly this compound C): The sulfate group is attached at the carbon-6 position of the GalNAc sugar. hmdb.caresearchgate.net
In addition to these common monosulfated forms, disulfated units also exist, particularly in this compound from marine sources. wikipedia.orgunina.it These include:
Chondroitin-2,6-sulfate (this compound D): Sulfated at carbon-2 of GlcA and carbon-6 of GalNAc. hmdb.caresearchgate.net
Chondroitin-4,6-sulfate (this compound E): Disulfated at both the carbon-4 and carbon-6 positions of the GalNAc residue. hmdb.caresearchgate.net
The table below summarizes the most common this compound disaccharide units and their sulfation patterns. hmdb.caunina.itresearchgate.netresearchgate.net
| Disaccharide Unit | Abbreviation | Sulfation Position(s) |
| Chondroitin-4-sulfate | CS-A | 4-O-sulfation on GalNAc |
| Chondroitin-6-sulfate | CS-C | 6-O-sulfation on GalNAc |
| Chondroitin-2,6-sulfate | CS-D | 2-O-sulfation on GlcA and 6-O-sulfation on GalNAc |
| Chondroitin-4,6-sulfate | CS-E | 4-O- and 6-O-sulfation on GalNAc |
| Non-sulfated Chondroitin | CS-0 | No sulfation |
Analytical techniques such as high-performance liquid chromatography (HPLC) on amino or amido columns, strong anion exchange chromatography, and liquid chromatography-mass spectrometry (LC-MS) are employed to separate and quantify these isomeric forms after enzymatic digestion of the polysaccharide chain. nih.govmdpi.com Gas-phase hydrogen/deuterium exchange combined with ion mobility spectrometry has also emerged as a rapid method for resolving 4S- and 6S-CS isomers. nih.gov
The sulfate and carboxyl groups on the disaccharide units give this compound a high negative charge density at physiological pH. nih.govmdpi.com The degree of sulfation (DS), defined as the average number of sulfate groups per disaccharide unit, is a critical parameter that directly influences this charge density. mdpi.comnih.gov This property is fundamental to many of its biological interactions, including the electrostatic binding to positively charged molecules like growth factors. mdpi.comnih.gov
Deciphering this sequence is a significant analytical challenge. Methodologies for sequencing involve controlled chemical or enzymatic fragmentation of the polysaccharide chain followed by detailed analysis of the resulting oligosaccharides. nih.govoup.com One approach involves:
Labeling the reducing end of the this compound chain with a fluorescent tag. nih.govoup.com
Partial digestion of the labeled chain with an enzyme like hyaluronidase (B3051955) to generate a series of oligosaccharides of varying lengths. nih.govoup.com
Further digestion of the separated oligosaccharides into their constituent disaccharides using a specific chondroitin lyase. nih.govoup.com
Analysis of the resulting fluorescently labeled disaccharides via HPLC to determine the composition at each position relative to the reducing end. nih.govoup.comnih.gov
This complex analysis provides information on the distribution of sulfated units within the chain, revealing, for example, that certain residues may be enriched in specific regions of the polysaccharide. nih.gov
Molecular Weight and Polysaccharide Chain Length Determination
This compound is a polydisperse polymer, meaning it exists as a mixture of chains with different lengths and, consequently, a range of molecular weights. youtube.comresearchgate.net The molecular weight can vary significantly depending on the source, with terrestrial animal sources typically yielding chains below 45 kDa, while some marine sources can have molecular weights up to 70 kDa or higher. wikipedia.org A single this compound chain can be composed of over 100 individual sugar units. wikipedia.org
Determining the molecular weight and its distribution is essential for characterizing this compound. Several analytical techniques are used for this purpose, with size-exclusion chromatography (SEC) being one of the most common. jascoinc.comresearchgate.net
| Analytical Method | Principle | Type of Measurement | Key Features |
| Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Separates molecules based on their hydrodynamic volume as they pass through a column packed with porous gel. Larger molecules elute first. | Relative Molecular Weight | Requires calibration with standards (e.g., Pullulan). jascoinc.comjasco.hu The accuracy can be affected by structural differences between the sample and standards. researchgate.net |
| SEC with Multi-Angle Laser Light Scattering (SEC-MALLS) | SEC is coupled with a MALLS detector, which measures the intensity of light scattered by the molecules at multiple angles. | Absolute Molecular Weight | Does not require column calibration with standards. Provides a direct, accurate measurement of the absolute molecular weight and its distribution. researchgate.net |
The choice of method is critical, as relative methods using standards that differ structurally from this compound can lead to inaccuracies. researchgate.net SEC-MALLS is considered a more accurate and reliable method for determining the absolute molecular weight of this complex polysaccharide. researchgate.net
Heterogeneity in Molecular Weight Distribution
This compound is characterized by its considerable heterogeneity, which is evident in its wide-ranging molecular weight and diverse charge density. nih.gov Naturally occurring this compound can have a molecular weight that varies significantly, typically ranging from 50 to 100 kDa. nih.gov The commercial extraction and purification processes, often from animal cartilages such as bovine, porcine, or avian sources, can lead to some degradation of the molecule. nih.govdrugfuture.com This results in a reduction of the molecular weight to a range of approximately 10 to 40 kDa. nih.gov One study analyzing this compound sodium salt using size exclusion chromatography (SEC) reported molecular weights ranging from 20,000 to 50,000. jasco-global.comjascoinc.com Another analysis using SEC with a multi-angle laser light scattering (MALLS) detector determined the weight average molecular weight (Mw) to be 37,700 and 37,900 under different mobile phase conditions. researchgate.net
Advanced Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the composition and structure of the polysaccharide.
In ¹H NMR spectra of this compound, characteristic signals can be assigned to specific protons within the repeating disaccharide unit. mdpi.com For instance, the methyl protons of the N-acetylgalactosamine (GalNAc) residue typically appear around 2.02 ppm. mdpi.com The anomeric protons (H-1) of GalNAc and glucuronic acid (GlcA) are observed at approximately 4.53 ppm and 4.48 ppm, respectively. mdpi.com
¹³C NMR spectroscopy offers a more resolved spectrum, allowing for a more complete characterization. nih.gov Key signals in the ¹³C NMR spectrum include those for the anomeric carbons (C-1) of GlcA and GalNAc, which are found in the regions of 104.5–103.0 ppm and 101.9–100.1 ppm, respectively. mdpi.com The positions of sulfation can also be identified; for example, a signal at 76.5 ppm is characteristic of C-4 of a 4-sulfated GalNAc residue (GalNAc(4S)), while a signal around 67.2 ppm is assigned to C-6 of a 6-sulfated GalNAc residue (GalNAc(6S)). mdpi.com Two-dimensional NMR techniques, such as ¹H, ¹³C Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, can be used for the quantitative determination of this compound and its variants. nih.gov
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| GalNAc Methyl Protons | ~2.02 | - |
| H-1 of GalNAc | ~4.53 | - |
| H-1 of GlcA | ~4.48 | - |
| C-1 of GlcA | - | 103.0 - 104.5 |
| C-1 of GalNAc | - | 100.1 - 101.9 |
| C-4 of GalNAc(4S) | - | ~76.5 |
| C-6 of GalNAc(6S) | - | ~67.2 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Sulfation Pattern Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and providing a "fingerprint" of its sulfation pattern. The FTIR spectrum of this compound exhibits several characteristic absorption bands. A broad peak around 3400 cm⁻¹ is attributed to the overlapping stretching vibrations of –OH and N–H groups. mdpi.com The peak at approximately 2930 cm⁻¹ corresponds to the C–H stretching vibration of methyl or methylene (B1212753) groups. mdpi.com
The amide bands are also prominent, with a peak around 1636 cm⁻¹ corresponding to the amide I band (C=O stretching) and a peak near 1560 cm⁻¹ representing the amide II band (–NH bending). mdpi.com The presence of sulfate groups is confirmed by characteristic peaks for S=O stretching vibrations. nih.gov The positions of these sulfate-related peaks can help to distinguish between different sulfation patterns, such as chondroitin-4-sulfate and chondroitin-6-sulfate. thaiscience.info For example, the presence of a peak corresponding to the S=O bond is indicative of successful sulfation. mdpi.com
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3400 | –OH and N–H stretching |
| ~2930 | C–H stretching (methyl/methylene) |
| ~1636 | Amide I (C=O stretching) |
| ~1560 | Amide II (–NH bending) |
| Characteristic peaks | S=O stretching (sulfate groups) |
Mass Spectrometry (MS) and Tandem MS Approaches for Disaccharide and Oligosaccharide Analysis
Mass spectrometry (MS) and tandem mass spectrometry (MS/MS) are indispensable tools for the detailed structural analysis of this compound, particularly for determining the composition and sequence of its disaccharide and oligosaccharide units. acs.org Electrospray ionization mass spectrometry (ESI-MS) is effective for determining the mass of this compound oligosaccharides, which provides information on the chain length and the number of sulfate groups. nih.gov
For more detailed structural information, this compound is often enzymatically digested, for example with chondroitinase ABC, to produce a mixture of unsaturated disaccharides. nih.gov These disaccharides can then be analyzed by liquid chromatography-mass spectrometry (LC-MS) to determine the average sulfation pattern of the original molecule. nih.gov
Tandem MS (MS/MS) is particularly powerful for distinguishing between sulfation positional isomers (e.g., 4-sulfated vs. 6-sulfated GalNAc) and uronic acid epimers. acs.org By selecting a specific ion in the first stage of mass spectrometry and then inducing its fragmentation, a characteristic pattern of product ions is generated that can be used for structural elucidation. acs.org This technique allows for the analysis of individual components within a complex mixture, reducing the need for extensive purification. acs.org Multi-stage tandem MS (MSⁿ) can be employed for sequencing longer oligosaccharides by systematically fragmenting them into smaller, more easily analyzable units. nih.gov
Chromatographic and Electrophoretic Separations
Various chromatographic and electrophoretic techniques are employed for the separation, purification, and analysis of this compound and its constituent disaccharides.
Chromatographic methods are widely used for the analysis of this compound-derived disaccharides. These include:
High-Performance Liquid Chromatography (HPLC) with various column types, such as amido and amino columns, for the separation of underivatized unsaturated disaccharides. mdpi.com
Hydrophilic Interaction Liquid Chromatography (HILIC) , often coupled with mass spectrometry, provides excellent sensitivity for disaccharide analysis. mtak.hunih.govresearchgate.net
Size-Exclusion Chromatography (SEC) is used to determine the molecular weight and molecular weight distribution of the intact polysaccharide chains. benthamdirect.com
Anion-exchange chromatography is another common technique for the fractionation of these anionic glycosaminoglycans. benthamdirect.com
Electrophoretic techniques are also utilized for the separation and analysis of this compound.
Capillary Zone Electrophoresis is one of the electromigration methods used for the analysis of 4- and 6-sulfated disaccharides. mdpi.com
Cellulose Acetate Membrane Electrophoresis (CAME) can separate this compound isomers and is used to detect impurities. nih.govresearchgate.net This method separates molecules based on their different electrophoretic mobilities. researchgate.net For instance, it can be used to separate this compound B from isomers A and C. nih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound. It offers various modes of separation to elucidate different structural aspects of this complex polysaccharide.
Size Exclusion Chromatography (SEC-HPLC) is a powerful technique for determining the molecular weight distribution of this compound sodium salt. jascoinc.comjasco.co.ukservice.gov.uk This method separates molecules based on their size, with larger molecules eluting first. service.gov.uk this compound, being a polymer, does not have a single molecular weight but rather a range, which can be characterized by averages such as the number-average (Mn), weight-average (Mw), and z-average (Mz) molecular weights. jasco.co.ukjasco-global.com
In a typical SEC-HPLC analysis, a sample of this compound sodium salt is dissolved in an appropriate eluent, such as a phosphate (B84403) buffer, and passed through a column packed with porous particles. jascoinc.comjasco-global.com The extent to which the molecules can penetrate the pores determines their retention time. service.gov.uk A refractive index (RI) detector is commonly used for detection. jascoinc.comjasco.co.uk To obtain quantitative molecular weight data, a calibration curve is generated using standards of known molecular weight, such as Pullulan standards. jascoinc.comjasco-global.com The molecular weight of this compound typically ranges from 20,000 to 50,000 Daltons. jascoinc.comjasco.co.uknorlab.com
Table 1: Example Parameters for SEC-HPLC Analysis of this compound Sodium Salt
| Parameter | Value |
| Column | Shodex Asahipak GF-510 HQ jascoinc.comjasco-global.com |
| Eluent | 0.04 M Sodium dihydrogen phosphate - 0.06 M Disodium hydrogen phosphate jascoinc.comjasco-global.com |
| Flow Rate | 0.6 mL/min jascoinc.comjasco-global.com |
| Column Temperature | 30 ºC jascoinc.comjasco-global.com |
| Detector | Refractive Index (RI) jascoinc.comjasco.co.uk |
| Calibration Standards | Pullulan (e.g., Shodex STANDARD P-82) jascoinc.comjasco-global.com |
This table presents typical experimental conditions for the analysis of this compound sodium salt using SEC-HPLC.
To determine the disaccharide composition of this compound, the polysaccharide is first enzymatically digested into its constituent unsaturated disaccharides. mdpi.comresearchgate.net Ion-pair liquid chromatography, often coupled with ultraviolet (UV) detection, is then employed to separate and quantify these disaccharides. researchgate.netjst.go.jp This technique involves the addition of an ion-pairing reagent to the mobile phase, which forms a neutral complex with the charged disaccharides, allowing for their separation on a reversed-phase column. nih.gov
The various disaccharide units that can be identified include the "A-type unit" (ΔDi-4S), which is predominant in mammalian cartilage, and the "C-type unit" (ΔDi-6S), which is a major component in shark cartilage. service.gov.ukjst.go.jp Other disaccharides, such as the non-sulfated unit (ΔDi-0S) and various di-sulfated units, can also be quantified. service.gov.ukmdpi.com The separation is typically achieved using a C18 column and a mobile phase containing an ion-pairing agent like hexylamine. service.gov.uknih.gov The unsaturated disaccharides absorb UV light at approximately 230-232 nm, enabling their detection and quantification. mdpi.comoup.com
Table 2: Common Unsaturated Disaccharides of this compound
| Disaccharide Unit | Abbreviation | Common Source |
| [-4)GlcA(β1-3)GalNAc4S(β1-] | A-type unit (ΔDi-4S) | Mammalian/Chicken Tracheal Cartilage jst.go.jp |
| [-4)GlcA(β1-3)GalNAc6S(β1-] | C-type unit (ΔDi-6S) | Shark/Salmon Nasal Cartilage jst.go.jp |
| [-4)GlcA2S(β1-3)GalNAc6S(β1-] | D-type unit | Shark Cartilage jst.go.jp |
| [-4)GlcA(β1-3)GalNAc4S,6S(β1-] | E-type unit | Squid Cartilage jst.go.jp |
| GlcAβ1-3GalNAc | O unit (ΔDi-0S) | Non-sulfated unit mdpi.com |
This table outlines the common disaccharide units found in this compound and their typical sources.
Capillary Electrophoresis (CE) and Capillary Isotachophoresis (cITP) for Purity and Composition
Capillary Electrophoresis (CE) is a high-resolution technique used for the analysis of this compound, offering advantages in terms of speed and sensitivity. nih.govnih.gov It can be used to quantify this compound concentrations, screen for impurities like other glycosaminoglycans or DNA, and determine the disaccharide composition after enzymatic digestion. nih.govresearchgate.net The separation is based on the differential migration of charged molecules in an electric field within a narrow fused silica (B1680970) capillary. nih.gov For disaccharide analysis, the resulting unsaturated products from enzymatic digestion are detected by their UV absorbance at 232 nm. nih.gov
Capillary Isotachophoresis (cITP) is another electrophoretic technique that can be applied to the analysis of this compound. In cITP, analytes are separated into distinct zones based on their electrophoretic mobility, migrating at the same speed between a leading and a terminating electrolyte. isfcppharmaspire.com While less common than CE for routine analysis, cITP can be a valuable tool, particularly as a preconcentration step for other analytical methods. isfcppharmaspire.com
Agarose (B213101) and Polyacrylamide Gel Electrophoresis for GAG Chain Size and Composition
Gel electrophoresis, using either agarose or polyacrylamide gels, is a fundamental technique for assessing the size and homogeneity of this compound chains. researchgate.netnih.gov In this method, the negatively charged glycosaminoglycan (GAG) molecules migrate through a gel matrix under the influence of an electric field. nih.gov Their migration rate is inversely proportional to their size, allowing for the estimation of molecular weight by comparison with known standards. unimore.it
Agarose gels are typically used for separating larger GAG chains, while polyacrylamide gel electrophoresis (PAGE) offers higher resolution for a wider range of molecular weights. mdpi.comresearchgate.net After electrophoresis, the GAGs are visualized by staining with dyes such as Alcian Blue or toluidine blue. mdpi.comresearchgate.netnih.gov This technique can reveal the polydispersity of a this compound sample, indicating the distribution of chain lengths. nih.govnih.gov
Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) for Enzymatic Degradation Products
Fluorophore-Assisted Carbohydrate Electrophoresis (FACE) is a highly sensitive method for the detailed analysis of the disaccharide composition of this compound. oup.comnih.gov This technique involves the enzymatic digestion of the this compound chain to produce disaccharides, which are then labeled with a fluorescent tag (fluorophore), such as 2-aminoacridone. oup.comnih.govresearchgate.net The fluorescently labeled disaccharides are subsequently separated by electrophoresis and detected using an imaging system. mybiosource.com
FACE provides a wealth of information, including the quantification of various sulfated and non-sulfated disaccharides in the picomole range. oup.comnih.gov It can identify internal disaccharides as well as those at the non-reducing end of the GAG chain. nih.gov The high sensitivity and resolution of FACE make it a powerful tool for analyzing the fine structural details of this compound from various biological sources. nih.govresearchgate.net
Enzymatic Probing for Structural Information
The use of specific enzymes, known as chondroitinases, is fundamental to the structural analysis of this compound. nih.govfrontiersin.org These enzymes cleave the glycosidic bonds within the polysaccharide chain, breaking it down into smaller, more easily analyzable fragments, primarily unsaturated disaccharides. nih.govfrontiersin.org The specific cleavage patterns of different chondroitinases provide valuable information about the structure of the original GAG chain.
Table 3: Common Enzymes Used in this compound Analysis
| Enzyme | EC Number | Action | Substrate(s) |
| Chondroitinase ABC | 4.2.2.20 / 4.2.2.21 | Endolytic and Exolytic | This compound, Dermatan Sulfate, Hyaluronic Acid frontiersin.org |
| Chondroitinase AC | 4.2.2.5 | Endolytic | This compound, Hyaluronic Acid frontiersin.org |
| Chondroitinase B | 4.2.2.- | Endolytic | Dermatan Sulfate mdpi.com |
This table summarizes the key enzymes used for the structural analysis of this compound, their mode of action, and their primary substrates.
Compound Names Mentioned
Interactions with Cations and Conformational Dynamics
The interaction of this compound with cations and its inherent conformational flexibility are critical to its biological functions. These properties are investigated through a combination of experimental techniques and computational modeling, providing insights into the molecular basis of its interactions with other biological molecules.
The anionic nature of this compound, conferred by its sulfate and carboxylate groups, facilitates its interaction with various metal cations. These interactions can influence the conformation and biological activity of the polysaccharide.
Calcium (Ca²⁺): The binding of calcium ions to this compound has been studied using techniques such as equilibrium dialysis. These studies have revealed that the formation constant for the calcium-chondroitin sulfate complex is influenced by factors like ionic strength and the ratio of calcium to glucuronate residues. cdnsciencepub.com At low ionic strength, the binding is more pronounced. Infrared spectroscopy has suggested the existence of different binding modes for calcium with proteoglycans. cdnsciencepub.com Molecular modeling has also been employed to explore the coordination of calcium ions, indicating a preferential stereospecificity for Ca²⁺ compared to Na⁺. nih.gov Furthermore, molecular dynamics simulations have shown that both carboxylate and sulfate groups are involved in calcium binding, which can favor more compact conformations of the this compound chain. acs.org
Copper(II) (Cu²⁺): The interaction between this compound and copper(II) ions has been investigated in the context of its potential role in modulating oxidative processes. Studies have shown that chondroitin-4-sulfate can inhibit copper-induced low-density lipoprotein (LDL) oxidation. nih.gov This protective effect is suggested to be dependent on the sulfation pattern, with the sulfate group at position 4 of the N-acetylgalactosamine residue being crucial. nih.gov The interaction is thought to involve the chelation of Cu²⁺ ions by the this compound chain.
Iron(II) (Fe²⁺) and Iron(III) (Fe³⁺): The binding of iron ions to this compound has also been explored. This compound can be physically crosslinked with Fe(III) ions to form polymeric particles. nih.gov This interaction is primarily ionic, occurring between the deprotonated carboxylic acid groups of the this compound polymer and the ferric ions. nih.gov Such complexes have been investigated for various biomedical applications.
| Metal Ion | Analytical Method | Key Findings |
|---|---|---|
| Calcium (Ca²⁺) | Equilibrium Dialysis, Infrared Spectroscopy, Molecular Modeling, Molecular Dynamics | Binding influenced by ionic strength; involves both carboxylate and sulfate groups; induces conformational changes. acs.orgcdnsciencepub.com |
| Copper(II) (Cu²⁺) | Spectrophotometry (in the context of LDL oxidation) | Chondroitin-4-sulfate inhibits Cu²⁺-mediated LDL oxidation; sulfation pattern is important for interaction. nih.gov |
| Iron(II) (Fe²⁺) / Iron(III) (Fe³⁺) | Physical Crosslinking Studies | Forms complexes through ionic interactions with carboxylic acid groups, leading to the formation of polymeric particles. nih.gov |
Molecular modeling and biophysical simulations are powerful tools for investigating the conformational dynamics of this compound at an atomic level. These computational approaches provide insights that are often inaccessible through experimental methods alone.
Molecular mechanics, utilizing force fields such as MM3, has been applied to calculate the adiabatic energy maps for the disaccharide units of chondroitin, chondroitin-4-sulfate, and chondroitin-6-sulfate. nih.gov These studies have shown that this compound chains behave as semi-rigid polymers, with the stiffness varying depending on the sulfation pattern (chondroitin-4-sulfate > chondroitin > chondroitin-6-sulfate). nih.gov These models also predict the existence of numerous stable helical conformations.
More advanced molecular dynamics (MD) simulations, using force fields like GLYCAM06 and CHARMM in explicit solvent, have provided a more detailed understanding of this compound's conformational landscape. nih.govmdpi.com These simulations have explored the torsional space of the glycosidic linkages, revealing that 1→3-linked sequences are generally more flexible than 1→4-linked sequences. nih.gov The reduced flexibility of the 1→4 linkage is attributed to intramolecular hydrogen bonding. The choice of the water model (e.g., TIP3P, TIP4P) in these simulations can influence the observed hydrogen bonding patterns, with some models favoring direct intramolecular bonds and others favoring water-mediated bridges. cellulosechemtechnol.ro
These simulations have also highlighted the impact of sulfation on the conformational dynamics. An increase in the level of sulfation leads to a more rugged energy landscape, suggesting that different sulfation patterns create unique electrostatic surfaces for protein recognition. nih.govnih.gov The combination of NMR spectroscopy and molecular modeling has been used to study the conformations of specific this compound oligosaccharides, revealing how sulfation patterns influence their three-dimensional structure and their recognition by antibodies.
Biosynthesis and Enzymatic Pathways
Cellular and Subcellular Localization of Chondroitin (B13769445) Sulfate (B86663) Proteoglycan Synthesis
The journey of CSPG synthesis spans several cellular compartments. The core protein is initially synthesized in the rough endoplasmic reticulum (ER). nih.govresearchgate.net From there, it is transported to the Golgi apparatus, the primary site for the addition and modification of the glycosaminoglycan chains. nih.govrupress.orgjneurosci.org
Specifically, the addition of N-linked oligosaccharides to the core protein occurs in the rough ER. nih.gov However, the elongation of the chondroitin sulfate chains and their subsequent sulfation are predominantly carried out in the medial and trans-Golgi cisternae. rupress.orgnih.gov This spatial separation ensures the sequential and orderly assembly of the final proteoglycan. Studies have shown that while the proteoglycan protein core can be found in the rough ER, the actual this compound chains are only detectable in the Golgi complex. researchgate.netrupress.org
The synthesis of the Ia-associated this compound proteoglycan has been observed to be predominantly carried out by B lymphocytes in the spleen. nih.gov Additionally, peritoneal exudate macrophages have also been shown to produce this specific CSPG. nih.gov
Glycosyltransferase Activity in Polysaccharide Chain Elongation
The elongation of the this compound polysaccharide chain is a critical step catalyzed by a family of enzymes known as glycosyltransferases. This process involves the sequential addition of two alternating sugar units: D-glucuronic acid (GlcA) and N-acetylgalactosamine (GalNAc). nih.gov
The initiation of chain elongation begins with the transfer of a GalNAc residue to a specific tetrasaccharide linkage region on the core protein. frontiersin.org Following this, GlcA and GalNAc residues are added alternately to the non-reducing end of the growing chain. frontiersin.orgresearchgate.net This polymerization is carried out by bifunctional enzymes called chondroitin synthases (CHSY), which possess both glucuronyltransferase and N-acetylgalactosaminyltransferase activities. nih.govresearchgate.net
The elongation reaction is a dynamic process, and under optimal in vitro conditions, the addition of up to eight or ten sugar residues can occur. ucla.edu The pH plays a crucial role in determining the structure of the non-reducing terminal, with different pH levels favoring the addition of either GalNAc or GlcA. ucla.edu
A variety of glycosyltransferases are involved in this process, each with specific roles. For instance, a novel N-acetylgalactosaminyltransferase has been identified that participates in both the initiation and elongation of the this compound chain. nih.gov
Sulfotransferase Mechanisms and Specificity in Chondroitin Sulfation
The final step in this compound biosynthesis is sulfation, a modification that is crucial for the biological function of the molecule. This process is mediated by a group of enzymes called sulfotransferases.
Several chondroitin sulfotransferases have been identified and characterized, each exhibiting specificity for the position of sulfation on the GalNAc residue. caldic.com These enzymes belong to the sulfotransferase family and are responsible for transferring a sulfate group to the chondroitin chain. wikipedia.org
Chondroitin-4-O-sulfotransferases (C4STs) : These enzymes, such as C4ST-1, C4ST-2, and C4ST-3, catalyze the transfer of sulfate to the 4-O-position of GalNAc. nih.govfrontiersin.org While C4ST-1 and C4ST-3 have similar specificities, their expression patterns suggest distinct biological roles. nih.gov
Chondroitin-6-O-sulfotransferase (C6ST) : This enzyme is responsible for sulfation at the 6-O-position of GalNAc. frontiersin.org
Dermatan-4-O-sulfotransferase (D4ST) : This enzyme sulfates the 4-O-position of GalNAc residues within dermatan sulfate, a related glycosaminoglycan. caldic.com
GalNAc 4-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) : This enzyme adds a sulfate group to the 6-O-position of a pre-existing 4-O-sulfated GalNAc residue, leading to the formation of disulfated disaccharides. caldic.com
Uronyl 2-O-sulfotransferase (UST) : This enzyme catalyzes the 2-O-sulfation of the GlcA residue. caldic.com
The specific combination of these sulfotransferases determines the final sulfation pattern of the this compound chain, which in turn dictates its biological activity.
The universal sulfate donor for all sulfotransferase reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.govfrontiersin.orgoup.com PAPS is synthesized in the cytoplasm and then transported into the Golgi lumen by specific transporter molecules. oup.com
The availability of PAPS within the Golgi is a critical factor regulating the extent of this compound sulfation. oup.comoup.com Studies have shown that increasing the levels of the PAPS transporter can enhance the sulfation of this compound. oup.comoup.com The affinity of different sulfotransferases for PAPS can also influence the sulfation patterns of various glycosaminoglycans. For example, heparan sulfate sulfotransferases have a higher affinity for PAPS than this compound sulfotransferases, leading to preferential sulfation of heparan sulfate when PAPS levels are limited. frontiersin.org
The interaction between the sulfotransferase, the chondroitin acceptor, and PAPS is a regulated process. For instance, protamine has been shown to increase the affinity of a sulfotransferase for PAPS, thereby activating the sulfation process. nih.gov
Regulatory Mechanisms of this compound Biosynthesis
The biosynthesis of this compound is a tightly regulated process, ensuring the production of structurally diverse molecules with specific functions. nih.gov Regulation occurs at multiple levels, including enzyme expression and the availability of substrates.
The expression of the various glycosyltransferases and sulfotransferases is cell-type specific and can be regulated by growth factors and signaling pathways. nih.govcaldic.com This differential expression contributes to the structural heterogeneity of this compound chains observed in different tissues and during development. caldic.com
Furthermore, modifications within the tetrasaccharide linkage region, such as sulfation, can influence the subsequent elongation of the this compound chain. nih.gov The availability of the sulfate donor PAPS, as discussed previously, is another key regulatory point. frontiersin.orgoup.comoup.com
Recombinant Biosynthesis and Engineered Production Strategies
Traditional methods of obtaining this compound from animal sources present challenges related to safety and sustainability. nih.govnih.gov This has driven the development of recombinant biosynthesis and engineered production strategies in microbial hosts.
Metabolic engineering has been employed to produce chondroitin in non-pathogenic strains of Escherichia coli. nih.gov By expressing genes from pathogenic E. coli K4, which naturally produces a chondroitin-like capsule, researchers have achieved significant yields of chondroitin. nih.gov This unsulfated chondroitin can then serve as a precursor for the enzymatic synthesis of this compound. nih.gov
Similarly, recombinant systems have been developed for the production of specific chondroitin sulfotransferases. frontiersin.orgnih.gov For example, functional chondroitin 4-sulfate 6-O-sulfotransferase has been successfully expressed in E. coli, enabling the recombinant biosynthesis of this compound E. nih.gov These enzymatic and microbial strategies offer a promising alternative for the large-scale and controlled production of this compound with defined structures. nih.govportlandpress.com
Enzymatic Degradation and Modifications
Chondroitin (B13769445) Sulfate (B86663) Lyases (Chondroitinases)
Chondroitin sulfate lyases, or chondroitinases, are a class of enzymes that degrade this compound via a β-elimination mechanism. portlandpress.com This process cleaves the glycosidic bond and results in the formation of an unsaturated uronic acid at the non-reducing end of the resulting oligosaccharide. nih.gov These enzymes are classified based on their substrate specificity and can be either endolytic, cleaving within the polysaccharide chain, or exolytic, cleaving from the ends. frontiersin.org
Enzyme Structures and Catalytic Mechanisms
The three-dimensional structures of several chondroitin lyases have been elucidated, revealing key insights into their function. Chondroitin AC lyases, for instance, typically consist of two domains: an N-terminal α-helical domain and a C-terminal β-sheet domain. scispace.com The catalytic machinery and a significant portion of the substrate-binding site are located within the N-terminal domain. scispace.com
A conserved catalytic tetrad of amino acid residues is central to the enzymatic mechanism of many chondroitin lyases. In chondroitin AC lyase from Flavobacterium heparinum, this tetrad is composed of Histidine (His)225, Tyrosine (Tyr)234, Arginine (Arg)288, and Glutamic acid (Glu)371. mdpi.comacs.org The proposed catalytic mechanism involves the following key steps:
Proton Abstraction: A general base, often a Histidine or Tyrosine residue, abstracts a proton from the C5 position of the glucuronic acid. acs.orgnih.gov
Charge Neutralization: An Arginine residue helps to neutralize the negative charge of the carboxyl group on the uronic acid, stabilizing the intermediate. mdpi.comacs.org
Proton Donation: A Tyrosine residue acts as a proton donor to the oxygen of the glycosidic bond, facilitating the cleavage of the leaving group. mdpi.com
The table below summarizes the key catalytic residues and their proposed functions in chondroitin AC lyase.
| Residue | Proposed Function |
| Histidine (e.g., His225) | Acts as a general base, abstracting a proton from C5 of glucuronic acid. mdpi.comacs.org |
| Tyrosine (e.g., Tyr234) | Functions as a proton donor to the leaving group. mdpi.comacs.org |
| Arginine (e.g., Arg288) | Neutralizes the charge of the carboxylate group and stabilizes the enolate anion intermediate. mdpi.comacs.org |
| Glutamic acid (e.g., Glu371) | Contributes to the catalytic tetrad, likely involved in positioning other catalytic residues. mdpi.comacs.org |
Specificity Towards Different Sulfation Patterns and Uronic Acid Epimers
Chondroitinases exhibit a high degree of specificity for the sulfation pattern and the type of uronic acid epimer present in the this compound chain. This specificity is the basis for their classification. mdpi.com
Chondroitinase AC: This enzyme specifically cleaves this compound A (4-sulfated) and this compound C (6-sulfated), which both contain D-glucuronic acid. mdpi.comnih.gov It is generally not active against dermatan sulfate, which contains L-iduronic acid. nih.gov
Chondroitinase B: This enzyme is specific for dermatan sulfate, cleaving the linkages adjacent to L-iduronic acid residues. portlandpress.commdpi.com
Chondroitinase ABC: This class of enzymes demonstrates broad specificity, capable of degrading chondroitin sulfates A and C, as well as dermatan sulfate. portlandpress.comnih.gov This indicates an ability to recognize and process chains containing both D-glucuronic acid and its C5 epimer, L-iduronic acid. nih.gov Structural studies of chondroitinase ABC from Bacteroides thetaiotaomicron suggest the presence of two partially overlapping active sites to accommodate the different epimers. nih.gov
The specificity of these enzymes is also influenced by the sulfation pattern. For example, chondroitin AC lyase from Arthrobacter aurescens and Flavobacterium heparinum can act on sequences found within both this compound and some dermatan sulfate chains, but are inhibited by pure dermatan sulfate. scispace.com The interaction between the enzyme and the sulfate groups is crucial for substrate recognition and catalysis. In chondroitinase ABC I, a specific Arginine residue (Arg500) has been shown to interact with both 4-O-sulfated and 6-O-sulfated N-acetylgalactosamine residues. oup.com
The following table summarizes the specificity of the major types of chondroitinases.
| Enzyme | Substrate(s) | Uronic Acid Specificity |
| Chondroitinase AC | This compound A (CSA), this compound C (CSC), Hyaluronic Acid mdpi.comnih.gov | D-Glucuronic Acid mdpi.com |
| Chondroitinase B | Dermatan Sulfate (DS) portlandpress.commdpi.com | L-Iduronic Acid portlandpress.com |
| Chondroitinase ABC | CSA, CSC, DS, Hyaluronic Acid portlandpress.comnih.gov | D-Glucuronic Acid and L-Iduronic Acid nih.gov |
Sulfatase Activity in this compound Desulfation
Sulfatases are enzymes that catalyze the hydrolysis of sulfate esters from a variety of substrates, including this compound. portlandpress.com These enzymes are essential for the complete degradation of this compound and play a key role in modifying its structure and function. nih.gov They are classified based on the position of the sulfate group they remove. nih.gov
Common this compound sulfatases include:
N-acetylgalactosamine-4-O-sulfatase: Removes the sulfate group from the C4 position of N-acetylgalactosamine. nih.gov
N-acetylgalactosamine-6-O-sulfatase: Removes the sulfate group from the C6 position of N-acetylgalactosamine. nih.gov
Hexuronate-2-O-sulfatase: Removes the sulfate group from the C2 position of the uronic acid residue. nih.gov
Most identified glycosaminoglycan sulfatases are exosulfatases, meaning they act on the terminal sugar residues of oligosaccharides that have already been partially degraded by lyases. portlandpress.com However, endosulfatases, which can remove sulfate groups from within an intact polysaccharide chain, have also been discovered. portlandpress.com A novel sulfatase isolated from the mollusc Anomalocardia brasiliana can desulfate both chondroitin 4- and 6-sulfates without prior depolymerization of the polysaccharide chain. nih.gov This suggests a different degradation pathway in this organism compared to vertebrates and bacteria. nih.gov
Generation of Defined this compound Oligosaccharides through Controlled Enzymatic Depolymerization
Controlled enzymatic depolymerization is a powerful technique for producing this compound oligosaccharides of specific sizes and defined structures. nih.gov This is typically achieved by using chondroitinases under controlled reaction conditions, such as incubation time and enzyme-to-substrate ratio. nih.govnih.gov
For example, an engineered chondroitinase ABC I has been used to controllably depolymerize chondroitin, yielding a range of oligosaccharides including disaccharides, tetrasaccharides, hexasaccharides, octasaccharides, and decasaccharides. nih.gov Similarly, testicular hyaluronidase (B3051955), a hydrolase, can be used to generate oligosaccharides from this compound with intact glucuronic acid at the non-reducing end, which is advantageous as it avoids the artificial unsaturated uronic acid created by lyases. nih.gov These defined oligosaccharides are invaluable tools for investigating the structure-activity relationships of this compound and exploring its biological functions. researchgate.net
Microbial Degradation Pathways and Enzyme Systems (e.g., Gut Microbiota)
The human gut microbiota possesses a sophisticated enzymatic machinery for the degradation of complex polysaccharides, including this compound. tandfonline.com Since this compound has a large molecular weight and is poorly absorbed, its degradation by intestinal bacteria is a crucial step in its metabolism following oral administration. researchgate.netresearchgate.net
Key bacterial genera in the gut known to degrade this compound include Bacteroides and, as more recently discovered, members of the Firmicutes phylum such as Hungatella. tandfonline.comasm.org These bacteria utilize specialized systems known as Polysaccharide Utilization Loci (PULs), which are clusters of genes that encode all the necessary proteins for binding, importing, and degrading a specific polysaccharide. tandfonline.com
The degradation process typically involves:
Initial Depolymerization: Extracellular or cell-surface-associated chondroitin lyases break down the large this compound polymer into smaller oligosaccharides. asm.org
Import: These oligosaccharides are then transported into the bacterial periplasm. asm.org
Further Degradation: A suite of periplasmic enzymes, including lyases and sulfatases, further breaks down the oligosaccharides into monosaccharides. asm.org
Studies have identified several bacterial species with potent this compound-degrading capabilities, such as Bacteroides salyersiae, Bacteroides thetaiotaomicron, and Clostridium hathewayi. nih.govnih.gov The degradation of this compound by the gut microbiota results in the production of unsaturated this compound oligosaccharides and short-chain fatty acids, which can have various physiological effects. nih.govfrontiersin.org The composition of an individual's gut microbiota can significantly influence the extent and products of this compound degradation, potentially explaining inter-individual differences in response to this compound supplementation. nih.gov
The table below lists some of the bacterial species from the human gut microbiota that are known to degrade this compound.
| Bacterial Species | Phylum | Key Findings |
| Bacteroides salyersiae | Bacteroidetes | A potent species for this compound degradation, producing high amounts of this compound oligosaccharides. nih.gov |
| Bacteroides thetaiotaomicron | Bacteroidetes | A well-characterized glycosaminoglycan degrader, known to utilize this compound. tandfonline.comnih.gov |
| Bacteroides ovatus | Bacteroidetes | Isolated from human gut microbiota and shown to degrade this compound A. nih.gov |
| Clostridium hathewayi | Firmicutes | A this compound A-degrading bacterium isolated from human microbiota. nih.gov |
| Hungatella hathewayi | Firmicutes | Efficiently degrades various glycosaminoglycans, including this compound A and dermatan sulfate. asm.org |
Molecular and Cellular Biological Roles in Vitro Studies
Extracellular Matrix Structural Integration and Mechanical Support Functions
Chondroitin (B13769445) sulfate (B86663) is a primary structural component of the extracellular matrix (ECM), the intricate network of molecules that provides structural and biochemical support to surrounding cells. pubcompare.ai In tissues like cartilage, chondroitin sulfate is a major glycosaminoglycan and is crucial for the tissue's resistance to compression. fda.gov Its significant negative charge and high hydrophilicity contribute to the osmotic properties of cartilage, enabling it to withstand mechanical stress. nih.gov
The integration of this compound into biomaterials, such as hydrogels and scaffolds, has been shown to enhance their mechanical properties and mimic the native ECM. nih.govharvard.edunih.gov For instance, incorporating this compound into hydrogels can improve their swelling capabilities and mechanical stiffness, which are tunable based on the polysaccharide content. nih.govnih.gov These engineered matrices provide a supportive environment for cells, influencing their behavior and function. harvard.edunih.gov
Table 1: Impact of this compound on Biomaterial Properties (In Vitro)
| Biomaterial | This compound Concentration | Observed Effect on Mechanical/Structural Properties |
| Poly(HEMA-co-METAC) Hydrogel | 1% and 2% w/w | Increased water uptake and swelling capability. nih.gov |
| Mineralized Collagen Scaffolds | Varied | Influenced mineral biosynthesis and overall scaffold structure. nih.gov |
| PEG-based Hydrogels | 5% and 7.5% (w/v) | Increased mechanical stiffness of cell-laden hydrogels after 21 days of culture. nih.gov |
Regulation of Cellular Processes
Beyond its structural role, this compound actively participates in the regulation of various cellular activities, including adhesion, migration, proliferation, and differentiation.
Cell Adhesion and Migration Modulation
This compound proteoglycans (CSPGs), which are proteins substituted with one or more this compound chains, are key regulators of cell adhesion and migration. fda.gov Studies have shown that the interaction between cells and the ECM, mediated by molecules like this compound, is essential for cell movement. wright.edu The sulfation pattern of this compound chains can influence these interactions, with different patterns either promoting or inhibiting neuronal cell adhesion. For example, neurons have been observed to prefer surfaces with specific this compound sulfation patterns (CS-A, CS-B, and CS-E) while avoiding others (CS-C). The presence of this compound in engineered scaffolds has been shown to support cell attachment and spreading, which are prerequisites for migration. researchgate.net
Regulation of Cell Proliferation and Differentiation
This compound plays a significant role in controlling cell proliferation and differentiation. fda.gov In vitro studies have demonstrated that this compound can influence the differentiation of various cell types, including mesenchymal stem cells (MSCs) and neuronal precursor cells. fda.govnih.govcsic.es For instance, hydrogels containing this compound have been shown to support the chondrogenic (cartilage-forming) differentiation of MSCs. nih.gov The concentration of this compound within these hydrogels can be optimized to enhance the deposition of new cartilage matrix. nih.gov Furthermore, this compound has been observed to accelerate the proliferation of keratinocytes, suggesting its role in wound healing processes. wright.edu
Table 2: Influence of this compound on Cell Proliferation and Differentiation (In Vitro)
| Cell Type | Experimental System | Key Findings |
| Multipotent Neural Precursor Cells | Cell Culture | This compound proteoglycans regulate growth and differentiation through the integrin signaling pathway. fda.gov |
| Human Mesenchymal Stem Cells (hMSCs) | 3D Hydrogel Scaffolds | This compound-containing hydrogels promoted chondrogenic differentiation, with optimal concentrations leading to increased neocartilage deposition. nih.gov |
| Keratinocytes | Hydrogel Culture | This compound-based hydrogels accelerated keratinocyte proliferation by an average of 81% compared to a control. wright.edu |
| Neural Precursor Cells | Cell Culture with Growth Factors | The sulfation pattern of this compound influenced neuronal differentiation. csic.es |
Influence on Morphogenesis and Organogenesis
The regulatory roles of this compound in cell adhesion, migration, and differentiation have profound implications for the complex processes of morphogenesis (the development of shape) and organogenesis (the development of organs). fda.gov this compound proteoglycans are prominent components of the extracellular matrix in the central nervous system and are believed to play crucial roles in controlling neuronal development. fda.gov The interaction of cells with the this compound-rich ECM is a key factor in guiding tissue formation and patterning during embryonic development. nih.gov The ability of this compound to interact with growth factors further underscores its importance in regulating developmental signaling pathways. csic.es
Interplay with Proteins and Ligands in the Extracellular Environment
The biological functions of this compound are intricately linked to its ability to interact with a wide array of proteins and ligands within the extracellular space.
Glycosaminoglycan-Protein Interaction Dynamics
The negatively charged sulfate and carboxyl groups on this compound chains facilitate electrostatic interactions with positively charged domains on various proteins. fda.gov These interactions are crucial for a multitude of biological processes. For example, this compound can bind to growth factors, such as bone morphogenetic protein-2 (BMP-2) and basic fibroblast growth factor (bFGF), modulating their stability and activity. pubcompare.airesearchgate.net This binding can create a reservoir of growth factors within the ECM, influencing cell signaling and behavior. nih.gov
Studies have shown that surfactant proteins A and D bind with high affinity to this compound in a calcium-independent manner. nih.gov The sulfation pattern of this compound is a key determinant of its binding specificity to different proteins. pubcompare.ai For instance, different sulfation patterns on this compound chains can dictate the preference of neuronal cell attachment. Furthermore, this compound has been shown to interact with viral proteins, such as the human metapneumovirus F protein, potentially acting as a co-receptor to facilitate viral infection. asm.orggriffith.edu.au
Table 3: Examples of this compound-Protein Interactions
| Interacting Protein/Ligand | Biological Context | Significance of Interaction |
| Bone Morphogenetic Protein-2 (BMP-2) | Bone and Cartilage Development | This compound binds to and can affect the conformation and stability of BMP-2, influencing its osteoinductive activity. pubcompare.airesearchgate.net |
| Surfactant Proteins A and D | Lung Alveolar Epithelium | High-affinity, calcium-independent binding to this compound, suggesting a role in the lung's barrier function. nih.gov |
| Human Metapneumovirus F protein | Viral Infection | This compound acts as a potential host cell co-receptor, facilitating viral attachment and infection. asm.orggriffith.edu.au |
| Layilin | Cell Adhesion and Motility | Layilin is a receptor for hyaluronan but does not bind to this compound under the tested conditions. nih.gov |
Ligand Binding Site Characterization (e.g., Growth Factors)
This compound (CS), as a major component of proteoglycans (PGs), plays a crucial role in the extracellular matrix (ECM) by interacting with a variety of physiologically active molecules. frontiersin.org These interactions are fundamental to controlling cellular behavior during development and in the progression of various diseases. frontiersin.org The highly negative charges of the glycosaminoglycan (GAG) chains of this compound are key to its ability to bind to cytokines, chemokines, and growth factors. frontiersin.org
This compound proteoglycans (CSPGs) are known to be involved in modulating the activity of growth factors. For instance, in the context of osteoarthritis (OA), growth factors such as Fibroblast Growth Factor 2 (FGF2), Transforming Growth Factor-beta (TGFβ), and members of the Bone Morphogenetic Protein (BMP) family are delivered to promote ECM synthesis and cartilage repair. nih.gov The interaction between CSPGs and these growth factors is a critical area of investigation for therapeutic strategies. nih.gov Specifically, a modified form of FGF18, known as sprifermin, has been shown to stimulate chondrocyte proliferation and increase GAG production. nih.gov Furthermore, the ability of versican, a type of CSPG, to bind to hyaluronic acid (HA) and its highly negatively charged CS side chains facilitates the assembly of a pericellular matrix, which in turn can influence the motility and invasion of cancer cells. iiarjournals.org This highlights the significance of the structural characteristics of this compound in mediating interactions with various ligands, thereby influencing cellular functions. iiarjournals.org
Modulation of Inflammatory Pathways
This compound has demonstrated the ability to modulate inflammatory pathways through various mechanisms, including the inhibition of cartilage-degrading enzymes and the reduction of inflammatory mediator production.
Inhibition of Cartilage-Degrading Enzyme Activity (e.g., Aggrecanases, Collagenases, MMPs)
In vitro studies have shown that this compound can inhibit the activity of several enzymes responsible for cartilage degradation. It has been reported to inhibit matrix metalloproteinases (MMPs) such as MMP-1, MMP-3, and MMP-13, as well as aggrecanases like ADAMTS-4 and ADAMTS-5 in human, porcine, and bovine chondrocytes. nih.gov The combination of glucosamine (B1671600) and this compound has been found to be effective in downregulating the interleukin-1 (IL-1)-induced gene expression of MMP-3, MMP-13, and Aggrecanase-1 (Agg-1). avma.org
Specifically, this compound has been shown to suppress the induction of MMP-13 by IL-1. avma.org In human chondrocytes, this compound treatment has been observed to decrease the expression of MMP-2 and MMP-9. nih.gov Furthermore, oral administration of this compound in an animal model of osteoarthritis led to reduced levels and mRNA expression of MMP-2, MMP-3, MMP-9, and MMP-13. e-century.us The inhibitory effect on MMP-13 can be mediated through the inhibition of p38 and Erk1/2 activation. nih.govresearchgate.net It is also noteworthy that different forms of this compound, such as CS-4 and CS-6, may exhibit different potencies in inhibiting MMPs. nih.gov
Table 1: Inhibition of Cartilage-Degrading Enzymes by this compound (In Vitro)
| Enzyme | Finding | Source |
| Aggrecanases (ADAMTS-4, ADAMTS-5) | Inhibited by this compound in human, porcine, and bovine chondrocytes. | nih.gov |
| Aggrecanase-1 (Agg-1) | Gene expression downregulated by a combination of glucosamine and this compound. | avma.org |
| Collagenases (MMP-1, MMP-13) | Inhibited by this compound in human, porcine, and bovine chondrocytes. | nih.gov |
| MMP-2 | Expression decreased in human chondrocytes. | nih.gov |
| MMP-3 | Inhibited by this compound. | nih.gov |
| MMP-9 | Expression decreased in human chondrocytes. | nih.gov |
| MMP-13 | Inhibition can occur through the inhibition of p38 and Erk1/2 activation. | nih.govresearchgate.net |
Attenuation of Inflammatory Mediator Production (e.g., Nitric Oxide, Prostaglandins, Cytokines)
This compound has been shown to attenuate the production of various inflammatory mediators in vitro. It can inhibit the synthesis of nitric oxide (NO) synthase, cyclooxygenase (COX)-2, and prostaglandin (B15479496) E2 (PGE2). nih.gov Studies have demonstrated that a combination of glucosamine and this compound suppresses the IL-1-induced gene expression of inducible nitric oxide synthase (iNOS) and COX-2, leading to reduced production of NO and PGE2. nih.gov
In macrophages, this compound A (CSA) and this compound C (CSC) have been found to inhibit the lipopolysaccharide (LPS)-induced expression of tumor necrosis factor-alpha (TNF-α), IL-1β, IL-6, and nitric oxide. frontiersin.org Furthermore, this compound has been observed to cause a dose-dependent inhibition of monosodium urate (MSU) crystal-stimulated IL-1β production from macrophages. acrabstracts.orgd-nb.info In a study on murine melanoma cells, a shrimp-derived this compound decreased the content of TNF-α. researchgate.netnih.gov Some studies have also indicated that certain this compound formulations can significantly inhibit PGE2 and IL-6 production in the presence of IL-1β. mdpi.com
Table 2: Attenuation of Inflammatory Mediators by this compound (In Vitro)
| Mediator | Finding | Cell Type/Model | Source |
| Nitric Oxide (NO) | Inhibited the synthesis of NO synthase. | Not specified | nih.gov |
| Inhibited LPS-induced expression. | Bone marrow-derived macrophages | frontiersin.org | |
| Prostaglandins (PGE2) | Inhibited the synthesis of PGE2. | Not specified | nih.gov |
| Significantly inhibited production in the presence of IL-1β. | Not specified | mdpi.com | |
| Cytokines (TNF-α, IL-1β, IL-6) | Inhibited LPS-induced expression of TNF-α, IL-1β, and IL-6. | Bone marrow-derived macrophages | frontiersin.org |
| Dose-dependent inhibition of MSU-stimulated IL-1β production. | Macrophages | acrabstracts.orgd-nb.info | |
| Decreased TNF-α content. | Murine melanoma cells | researchgate.netnih.gov | |
| Significantly inhibited IL-6 production in the presence of IL-1β. | Not specified | mdpi.com |
Role in Central Nervous System Plasticity and Axonal Regeneration Inhibition
This compound proteoglycans are major inhibitors of structural and functional plasticity in the central nervous system (CNS). oup.com After a CNS injury, CSPGs are upregulated and become a significant component of the glial scar, which restricts axonal regeneration. nih.govfrontiersin.org The inhibitory properties of the glial scar are primarily attributed to these extracellular matrix molecules. elifesciences.org
In vitro studies have demonstrated that CSPGs inhibit neurite outgrowth. nih.gov The sulfation patterns of the this compound chains are critical to this inhibitory function. Specifically, 4-sulfated (4S) CSPGs are known to be inhibitory to axon growth, while 6-sulfated (6S) CSPGs are more permissive. elifesciences.org An increased ratio of 4S to 6S sulfation has been associated with age-related declines in plasticity. elifesciences.org The inhibitory action of CSPGs is mediated through the binding of their sulfated glycosaminoglycan chains to receptors on neurons. elifesciences.org While CSPGs are generally inhibitory, this inhibition is not absolute, and other factors can compensate for their presence. nih.gov Recent research has shown that CSPGs can actively modulate neural plasticity through specific interactions with binding partners, which is dependent on the structure of the CS chain. oup.com
Anticoagulant Activities and Underlying Mechanisms
This compound exhibits anticoagulant properties through multiple mechanisms. While native this compound has minimal anticoagulant activity, increasing its level of sulfation produces a significant anticoagulant response. plos.org This activity is primarily mediated through heparin cofactor II. plos.org Oversulfated this compound (OSCS) has been shown to have an anticoagulant action in plasma, which is proposed to be mainly through the potentiation of heparin cofactor II. plos.org
Fucosylated this compound, derived from sea cucumbers, demonstrates anticoagulant activity that is largely dependent on heparin cofactor II. nih.gov However, it also possesses a serpin-independent anticoagulant effect. thieme-connect.com This invertebrate-derived glycosaminoglycan can inhibit the intrinsic tenase and prothrombinase complexes, which are crucial for thrombin generation. thieme-connect.com This suggests that fucosylated this compound has broader effects on the coagulation system than mammalian glycosaminoglycans. thieme-connect.com Additionally, oversulfated this compound can functionally bind to antithrombin. ahajournals.orgahajournals.org
Investigation of Antitumor and Antiviral Properties
Antitumor Properties
In vitro studies have revealed the antitumor potential of this compound and its derivatives. A this compound isolated from shrimp demonstrated a long-term antiproliferative effect, reducing tumor colony formation of melanoma cells. researchgate.netnih.gov This shrimp-derived CS also reduced melanoma cell migration and the content of TNF-α. researchgate.netnih.gov Fucosylated this compound from a sea cucumber has also been shown to exert anti-tumor effects by reprogramming tumor-associated macrophages to an M1 subtype, which has tumor-killing abilities. nih.gov Furthermore, fucosylated this compound from another sea cucumber species exhibited a significant inhibitory effect on the growth and colony formation of human colon cancer cells. mdpi.com
Antiviral Properties
This compound has demonstrated diverse antiviral activities in vitro. nih.gov It has been recognized as an anti-HIV agent, with some studies suggesting that chitosan-chondroitin sulfate complexes can inhibit HIV replication. nih.gov this compound isolated from a sea cucumber has been shown to inhibit HIV replication by interfering with virus entry. nih.gov Furthermore, this compound E, isolated from squid, has reported antiviral activity against Herpes Simplex Virus (HSV) and Dengue virus. nih.gov There is also evidence suggesting the potential of a novel E-type CS-like molecule in the treatment of human T-cell leukemia virus type 1 (HTLV-1). nih.gov
Interaction with Oxidative Stress Pathways
In vitro studies have demonstrated that this compound possesses notable antioxidant properties, actively engaging with and mitigating oxidative stress pathways. Oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, can lead to significant cellular damage. This compound has been shown to counteract these effects through several mechanisms.
Research indicates that this compound can provide protection against ROS such as hydrogen peroxide and superoxide (B77818) anions. nih.gov Its antioxidant capacity involves acting as a free radical scavenger, which helps to limit cell death, decrease the generation of free radicals, and reduce both DNA fragmentation and protein oxidation. nih.govresearchgate.net One specific mechanism is its ability to chelate iron, which is significant because it limits the initiation of the Fenton and Haber-Weiss reactions, thereby reducing the formation of highly reactive hydroxyl radicals. researchgate.net
Studies using various cell models have substantiated these antioxidant effects. For instance, this compound has demonstrated protective capabilities against oxidative stress in human skin fibroblast cultures. nih.govresearchgate.net Furthermore, low-molecular-weight chondroitin sulfates (LMWCSs) have been noted for their potent antioxidant activities in vitro, including the ability to downregulate the mRNA expression of antioxidant enzymes. nih.gov In models of chronic inflammation, such as collagen-induced arthritis, this compound pre-treatment was effective in improving the total antioxidant status and reducing oxidative stress. researchgate.net
Table 1: In Vitro Effects of this compound on Oxidative Stress Pathways
| Experimental Model | Key Findings | References |
|---|---|---|
| Human Skin Fibroblasts | Protected against hydrogen peroxide and superoxide anions; limited cell death, DNA fragmentation, and protein oxidation; acted as a free radical scavenger. | nih.govresearchgate.net |
| Iron-plus-Ascorbate-induced Stress | Inhibited lipid peroxidation and reduced hydroxyl radical production by chelating iron. | researchgate.net |
| Collagen-Induced Arthritis Model | Improved total antioxidant status and reduced markers of oxidative stress. | researchgate.net |
Gene Regulation and Intracellular Signaling Pathway Modulation
This compound exerts significant influence on cellular behavior through the modulation of various intracellular signaling pathways and the regulation of gene expression. In vitro studies have primarily focused on its anti-inflammatory and cell-regulatory effects, which are mediated by its interaction with key signaling cascades.
A central target of this compound is the Nuclear Factor-kappaB (NF-κB) signaling pathway, a critical regulator of the inflammatory response. nih.gov this compound has been shown to diminish the activation and subsequent nuclear translocation of NF-κB in a variety of cell types, including chondrocytes, synoviocytes, and macrophages. nih.govnih.govresearchgate.net By inhibiting NF-κB, this compound effectively downregulates the expression of a suite of pro-inflammatory genes. This includes cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and matrix metalloproteinases (MMPs). nih.govresearchgate.netnih.govresearchgate.net The mechanism underlying this inhibition appears to involve preventing the phosphorylation of upstream kinases like ERK1/2 and p38 Mitogen-Activated Protein Kinase (MAPK). researchgate.net
The influence of this compound extends to other signaling pathways as well. It has been reported to modulate the MAPK pathway, where it can either stimulate or inhibit signaling depending on the cellular context. researchgate.netiiarjournals.org For instance, while it can promote cell motility via the JNK branch of the MAPK pathway in fibrosarcoma cells iiarjournals.org, it can also block inflammatory signaling by inhibiting p38MAPK phosphorylation in chondrocytes. researchgate.net Additionally, research on a this compound-calcium complex revealed its ability to induce the secretion of Transforming Growth Factor-beta 1 (TGF-β1), which in turn activates the TGF-β/Smads pathway, promoting chondrocyte proliferation. researchgate.net There is also evidence suggesting its involvement in modulating Wnt and Indian hedgehog signaling pathways, which are crucial for skeletal development. mdpi.comacrabstracts.orgnih.gov
Table 2: Modulation of Signaling Pathways and Gene Expression by this compound (In Vitro)
| Signaling Pathway | Cell Type | Effect of this compound | Downstream Consequences | References |
|---|---|---|---|---|
| NF-κB | Chondrocytes, Synoviocytes, Macrophages, Hepatocytes | Inhibits activation and nuclear translocation. | Decreased expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), iNOS, COX-2, MMPs. | nih.govnih.govnih.govresearchgate.netresearchgate.net |
| MAPK (p38, ERK1/2) | Chondrocytes | Prevents phosphorylation induced by IL-1β. | Reverses IL-1β-induced inflammatory activity. | researchgate.net |
| MAPK (JNK) | Fibrosarcoma Cells | Upregulates signaling. | Enhances cell motility and migration. | iiarjournals.org |
| TGF-β/Smads | Chondrocytes | Induces TGF-β1 secretion (as a calcium complex). | Activates pathway, leading to cell proliferation. | researchgate.net |
| Wnt Signaling | Synovial Fibroblasts | Modulates expression of Wnt pathway components (e.g., Wnt5A, LRP8, FZD2). | Regulation of cartilage anabolism and catabolism. | acrabstracts.org |
Biomaterial and Tissue Engineering Applications Research and Development
Chondroitin (B13769445) Sulfate (B86663) as a Biopolymer Component in Advanced Materials
Chondroitin Sulfate (CS) is a sulfated glycosaminoglycan that plays a crucial role in the structure and function of various tissues. mdpi.com In the field of biomaterials, its anionic nature and structural complexity are harnessed to create advanced materials that can interact with biological systems in a controlled manner. mdpi.com The presence of sulfate and carboxyl groups allows CS to bind to growth factors, cytokines, and cell surface receptors, thereby modulating critical cellular processes such as adhesion, proliferation, and differentiation. mdpi.com This makes CS an active component in biomaterials, rather than just a passive structural element. Its incorporation into scaffolds for tissue engineering is driven by its ability to mimic the natural extracellular matrix (ECM), providing a conducive environment for tissue regeneration. acs.org
Scaffold Design and Fabrication for Regenerative Medicine
The design of scaffolds is a cornerstone of tissue engineering, aiming to provide a temporary, three-dimensional structure that supports cell growth and guides the formation of new tissue. This compound is a versatile component in the fabrication of various types of scaffolds.
Hydrogels, Sponges, and Biofilms in Tissue Scaffolding
This compound is extensively used in the formulation of hydrogels, which are water-swollen polymer networks that resemble the soft tissues of the body. nih.govrsc.org These hydrogels can be designed to be injectable, allowing for minimally invasive delivery to defect sites. mdpi.com CS-based hydrogels have been shown to support the viability and function of encapsulated cells, such as chondrocytes and mesenchymal stem cells. cyprusjmedsci.com
Sponges, another form of porous scaffold, have also been successfully fabricated using this compound. These sponges, often created through freeze-drying techniques, possess an interconnected porous structure that facilitates nutrient transport and cell infiltration. nih.gov For instance, composite sponges of chitosan (B1678972), hyaluronan, and nano-chondroitin sulfate have been developed for medical applications. mdpi.com
Biofilms, thin layers of matrix-embedded microorganisms, are generally considered detrimental in medical settings. However, the principles of biofilm formation are being adapted to create beneficial biomaterial coatings. While less common, the anti-adhesive properties of CS can be utilized to prevent unwanted biofilm formation on implantable devices. Conversely, its bio-adhesive properties can be harnessed to promote the attachment of desired cell types. Studies have also explored the use of silk fibroin-based biofilms for cartilage tissue engineering, sometimes in combination with other components like gelatin and this compound. mdpi.com
Cryogels for Enhanced Porosity and Permeability
Cryogels are a specific type of macroporous hydrogel formed at sub-zero temperatures. This fabrication process results in a unique interconnected pore structure with high porosity and permeability, which are highly desirable characteristics for tissue engineering scaffolds as they enhance cell infiltration and nutrient exchange. nih.govnih.gov The incorporation of this compound into cryogels can further modulate their physicochemical properties. For example, studies on kefiran-chondroitin sulphate cryogels have demonstrated their high porosity (around 90%) and interconnected pore structure, making them suitable for tissue engineering applications. semanticscholar.org
| Cryogel Composition | Porosity (%) | Key Findings | Reference |
| This compound (CS) Cryogel | 92 - 95 | High porosity and swelling capacity. | nih.gov |
| CS:Halloysite Nanotube (HNT) Cryogel | 90 - 93 | HNT incorporation slightly reduced porosity but increased gel density. | nih.gov |
| Kefiran-CS Cryogel | ~90 | Highly porous with an open, fully interconnected geometry. | semanticscholar.org |
| Gelatin/Chitosan/CS Cryogel | ~80 | Increasing CS content led to a slight decrease in porosity but an increase in density. | nih.gov |
Composite Materials with Natural and Synthetic Polymers (e.g., Collagen, Gelatin, Chitosan)
To enhance the mechanical properties and biological functionality of scaffolds, this compound is often combined with other natural or synthetic polymers.
Collagen: As the main structural protein in cartilage, collagen is a natural partner for CS in scaffold design. Collagen-CS scaffolds have been shown to support chondrogenesis and cartilage repair. nih.govnih.gov Studies have demonstrated that a specific weight ratio of CS to type II collagen can create an optimal microenvironment for mesenchymal stem cell chondrogenesis. nih.gov
Gelatin: Gelatin, the denatured form of collagen, is another widely used biopolymer. Gelatin-CS scaffolds have been investigated for various applications, including skin and cartilage tissue engineering. mdpi.comnih.gov The incorporation of CS into gelatin scaffolds can improve their water retention, nutrient permeability, and cell compatibility. researchgate.net
Chitosan: Chitosan, a polysaccharide derived from chitin, is known for its biocompatibility and biodegradability. Chitosan-CS composite scaffolds have been developed for both bone and cartilage tissue engineering. nih.govunair.ac.idnih.gov The combination of these two polymers can lead to scaffolds with enhanced mechanical strength, controlled degradation, and improved osteogenic or chondrogenic potential. unair.ac.id
Role in Cartilage Tissue Engineering and Regeneration
This compound is a cornerstone of cartilage tissue engineering due to its natural abundance in articular cartilage and its role in maintaining tissue health. researchgate.net Scaffolds containing CS are designed to mimic the native cartilage ECM and provide a suitable environment for chondrocytes and progenitor cells to regenerate damaged tissue. nih.gov
In vitro studies have consistently shown that CS-containing scaffolds promote chondrocyte proliferation, maintain their phenotype, and enhance the production of key cartilage matrix components like aggrecan and type II collagen. nih.gov For instance, mesenchymal stem cells cultured in a type II collagen scaffold with a specific concentration of this compound C exhibited upregulated chondrogenic gene expression and downregulated osteogenic gene expression. nih.gov
In vivo studies have further validated the potential of CS-based scaffolds for cartilage repair. In a rabbit model of cartilage defects, a scaffold composed of type II collagen and this compound C demonstrated a better repair ability compared to a pure collagen scaffold, with the formation of lacuna-like structures and stimulation of type II collagen production at the defect site. nih.gov
Applications in Bone Regeneration and Biomineralization Promotion
While its role in cartilage is well-established, this compound also plays a significant part in bone formation and regeneration. stomatology.cnresearchgate.net It is an important component of the bone ECM and has been shown to participate in the process of biomineralization, the formation of mineralized tissue. stomatology.cningentaconnect.com
Research indicates that free this compound, not bound to a core protein, can directly induce the intrafibrillar mineralization of collagen, a critical step in bone formation. stomatology.cningentaconnect.com The effectiveness of this mineralization appears to increase with higher concentrations of CS. stomatology.cningentaconnect.com This has led to the development of CS-based scaffolds designed to promote bone regeneration. researchgate.net
Composite scaffolds combining CS with osteoconductive materials like nano-hydroxyapatite or bioglass have shown great promise. unair.ac.idnih.gov For example, a chitosan/chondroitin sulfate/nano-SiO2 composite scaffold demonstrated enhanced biomineralization and protein adsorption, suggesting its suitability for bone tissue engineering. nih.gov In vivo studies using animal models have confirmed that implanting these composite scaffolds can facilitate the regeneration of bone tissue and its integration with the native bone. unair.ac.id
Development of Nerve Guidance Conduits and Neural Scaffolds
This compound is a critical component in the engineering of nerve guidance conduits (NGCs) and neural scaffolds designed to promote peripheral nerve regeneration. These structures aim to bridge severed nerve endings and provide a supportive environment for axonal growth. The rationale for its use stems from its natural presence in the extracellular matrix of nervous tissue.
One of the challenges in central nervous system (CNS) regeneration is the formation of a glial scar, which contains inhibitory molecules like this compound proteoglycans (CSPGs). nih.gov However, in the context of peripheral nerve injury, the controlled incorporation of this compound into biomaterial scaffolds can be beneficial. For instance, NGCs composed of collagen and chondroitin-6-sulfate, further enhanced with fibronectin and laminin, have been shown to support the proliferation of Schwann cells and effectively regenerate injured sciatic nerves in animal models, with outcomes comparable to autografts. mdpi.com
The design of these conduits has evolved from simple hollow tubes to more complex structures. Modern approaches include the creation of multi-channeled conduits that mimic the fascicular organization of native nerves, providing physical guidance for regenerating axons. frontiersin.orgmdpi.com Furthermore, the luminal space of these conduits can be filled with a matrix containing this compound to create a more permissive and instructive environment for nerve regrowth. frontiersin.org An example of this is the FDA-cleared NeuraGen 3D Nerve Guide Matrix®, which features a collagen I conduit filled with a blend of collagen I and chondroitin-6-sulfate, demonstrating improved nerve regeneration over hollow conduits. frontiersin.org
The development of these scaffolds often involves combining this compound with other natural polymers like chitosan and collagen to enhance mechanical properties and cellular interactions. mdpi.com For example, a chitosan-collagen hydrogel conduit leverages the electrostatic interactions between the two polymers to create a stable structure, where collagen promotes Schwann cell proliferation essential for axonal outgrowth. mdpi.com
This compound as a Carrier System for Bioactive Molecules
The unique physicochemical properties of this compound, including its anionic nature and biocompatibility, make it an excellent candidate for the development of carrier systems for both small molecule drugs and larger genetic materials. mdpi.comresearchgate.net
Drug Delivery Vehicle Development
This compound is being extensively investigated for constructing various nanocarriers, such as nanoparticles, micelles, and hydrogels, to improve drug delivery. researchgate.netbioglyco.comcd-bioparticles.net Its utility in this area is multifaceted. Firstly, as a hydrophilic polymer, it can improve the solubility and stability of poorly soluble drugs. bioglyco.comcd-bioparticles.net Secondly, its surface can be modified with targeting ligands to achieve active targeting of specific cells or tissues. bioglyco.comcd-bioparticles.net For instance, this compound can specifically bind to the CD44 receptor, which is often overexpressed on the surface of tumor cells, enabling targeted drug delivery to cancer sites. cd-bioparticles.net
Several strategies are employed to construct this compound-based drug delivery systems:
Surface Modification: this compound can be used to coat the surface of other nanoparticles, such as those made of gold or iron oxide, to enhance their stability, biocompatibility, and tumor-targeting capabilities. cd-bioparticles.netdntb.gov.ua
Polymer Conjugation: It can be grafted with other polymers, like polyethyleneimine (PEI), to form carriers for genetic material. cd-bioparticles.net
Amphiphilic Polymer Formation: By linking this compound with hydrophobic molecules or drugs, amphiphilic polymers can be created that self-assemble into nanoparticles or micelles in aqueous environments. bioglyco.com
Composite carrier systems that combine this compound hydrogel microspheres with liposomes are also being developed. nih.gov These systems offer the advantages of both material types, providing enhanced plasticity and flexibility for localized drug delivery. nih.gov For example, liquiritin-loaded liposomes anchored within a this compound hydrogel have been shown to provide sustained release and a dual antioxidant effect for the treatment of osteoarthritis. nih.gov
| Delivery System Type | Key Features | Therapeutic Target/Application | Supporting Evidence |
|---|---|---|---|
| Nanoparticles (e.g., Gold Nanoparticles) | Surface modification with CS enhances stability, biocompatibility, and tumor targeting. | Cancer therapy, Osteoarthritis | cd-bioparticles.netdntb.gov.ua |
| Micelles | Self-assembled from amphiphilic CS-drug conjugates. | Targeted cancer therapy | bioglyco.com |
| Hydrogels/Microspheres | Injectable, sustained release, can be combined with other carriers like liposomes. | Osteoarthritis, Localized drug delivery | researchgate.netnih.gov |
Gene Delivery Systems (e.g., RNA Lipoplexes)
This compound is also a valuable component in the development of non-viral gene delivery systems. Cationic polymers and liposomes are commonly used to form complexes (polyplexes and lipoplexes, respectively) with negatively charged nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA). nih.govgeneticmedjournal.com However, these cationic complexes can exhibit cytotoxicity and tend to aggregate with blood components, leading to their rapid clearance and accumulation in the lungs. nih.govgeneticmedjournal.comresearchgate.net
Encapsulating these cationic complexes with anionic polymers like this compound can overcome these limitations. nih.govgeneticmedjournal.com This modification results in the formation of stable, anionic ternary complexes that exhibit reduced cytotoxicity and less agglutination with erythrocytes. nih.govresearchgate.net
Research has shown that polyplexes encapsulated with this compound can achieve high transgene efficiency, particularly in the spleen, following intravenous administration in mice. nih.gov In the context of siRNA delivery, coating lipoplexes with this compound has been found to alter their biodistribution, reducing lung accumulation and enabling delivery to the liver to suppress target gene expression. geneticmedjournal.comresearchgate.net Furthermore, thin-film coatings composed of collagen I and this compound, embedded with lipoplexes, can be used to create gene-activated surfaces on biomaterials to control stem cell differentiation for applications in bone tissue engineering. nih.gov
Wound Healing Matrix Development (e.g., Aerogels)
This compound is being incorporated into various matrices, notably aerogels, to promote wound healing. nih.govsci-hub.stuchile.cl Aerogels are highly porous, ultralight materials that can be designed to be biocompatible and biodegradable. sci-hub.stuchile.cl When used for wound healing, the goal is to create a matrix that minimizes metabolic stress on the wound while providing a supportive environment for tissue regeneration. sci-hub.st
Aerogels made from a combination of chitosan and this compound have shown significant promise. nih.govsci-hub.st These materials are designed to have a high degree of neutralization, avoiding the need for covalent cross-linkers that could cause metabolic stress. nih.gov Research has demonstrated that these chitosan/chondroitin sulfate aerogels are biocompatible and can significantly accelerate wound closure. nih.govsci-hub.st In animal models, wounds treated with these aerogels showed complete re-epithelialization and scarring within 14 days. nih.gov
The key properties of these aerogels that contribute to their effectiveness in wound healing include:
High Porosity and Low Density: This minimizes the amount of material applied to the wound. sci-hub.stuchile.cl
Hydration Capacity: The aerogel can absorb wound exudate and maintain a moist environment conducive to healing. uchile.cl
Adherence to the Wound Bed: The material conforms to the wound site and is biodegradable, so it does not need to be removed. uchile.cl
Induction of Healing Processes: These aerogels have been shown to improve the quality of the wound bed, increase granulation tissue formation, and may even have a pain-suppressive effect. nih.govsci-hub.stnih.gov
| Wound Healing Matrix | Composition | Key Findings | Supporting Evidence |
|---|---|---|---|
| Aerogel | Chitosan and this compound | Accelerated wound closure, complete re-epithelialization in 14 days, increased granulation tissue. | nih.govsci-hub.st |
| Aerogel | Chitosan and this compound | High porosity, low density, good hydration, adheres to wound bed, pain suppression. | sci-hub.stuchile.clnih.gov |
Surface Derivatization Strategies for Biocompatibility Enhancement
Modifying the surface of biomaterials with this compound is a key strategy to improve their biocompatibility and integration with host tissues. nih.gov This is particularly important for orthopedic implants and scaffolds used in tissue engineering.
One innovative approach involves chemically functionalizing this compound with multiple reactive groups. nih.gov For example, by adding both methacrylate (B99206) and aldehyde groups, a multifunctional this compound molecule can be created. nih.gov One functional group can covalently bond to a biomaterial scaffold, while the other can bond to the tissue surface, creating a strong, biologically active bridge. nih.gov This method has been used to integrate hydrogel biomaterials with cartilage tissue, demonstrating the potential for enhanced tissue repair. nih.gov
Another strategy involves attaching collagen-binding peptides to the this compound backbone. nih.gov This modified this compound can then be incorporated into collagen-based hydrogels. This approach not only helps to retain the this compound within the scaffold but also mimics the structure of aggrecan, a key component of native cartilage. nih.gov Studies have shown that this method can influence the structure of the collagen fibrils within the hydrogel and support the differentiation of mesenchymal stem cells into chondrocytes. nih.gov
Bio-adhesiveness and Cohesiveness Studies in Regenerative Medicine
The adhesive and cohesive properties of this compound-based biomaterials are being explored for various applications in regenerative medicine, including tissue engineering and cell therapy. nih.govfrontiersin.orgnih.govresearchgate.net A biomimetic approach, inspired by the adhesive proteins of marine mussels, has led to the development of catechol-conjugated this compound (CS-Cat). nih.govfrontiersin.orgnih.govresearchgate.net
The adhesive and cohesive properties of CS-Cat can be controlled by pH. nih.govfrontiersin.orgnih.govresearchgate.net
Adhesive Properties (Acidic pH): At an acidic pH (e.g., <2), the catechol groups promote adhesion to surfaces. nih.govfrontiersin.orgnih.govresearchgate.net This property can be used to coat various substrates, such as polylactic acid (PLA) and titanium dioxide (TiO2), making their surfaces more hydrophilic and improving cell adhesion. nih.govnih.gov
Cohesive Properties (Basic pH): At a basic pH (e.g., 8), in the presence of an oxidizing agent, the catechol groups facilitate the cross-linking of the CS-Cat polymers, leading to the formation of a hydrogel. nih.govfrontiersin.orgnih.govresearchgate.net
Sources, Extraction, and Synthesis Methodologies for Research Materials
Natural Extraction from Terrestrial and Marine Animal Tissues (e.g., Bovine, Shark, Porcine, Fish Cartilage)
The primary commercial source of Chondroitin (B13769445) Sulfate (B86663) has traditionally been animal cartilage, a connective tissue rich in proteoglycans. scispace.comthaiscience.info The extraction process generally involves the liberation of GAGs from the protein core to which they are attached.
Extraction Process Overview: The general procedure for extracting Chondroitin Sulfate from animal cartilage involves several key steps:
Tissue Preparation: Cartilaginous tissues from sources like bovine trachea, porcine snout, shark fins, or fish heads are collected, cleaned to remove non-cartilage material, and then minced or powdered. thaiscience.infogoogle.com
Proteolysis: The prepared tissue is subjected to enzymatic digestion to break down the core proteins of the proteoglycans, releasing the this compound chains. nih.gov Enzymes such as papain, trypsin, and alcalase are commonly used for this purpose. nih.govnih.govnih.gov The conditions for enzymatic hydrolysis, including pH, temperature, and time, are optimized to maximize the yield. For instance, optimal conditions for alcalase proteolysis of blackmouth catshark head cartilage were found to be at 52.9 °C and a pH of 7.31. mdpi.com
Separation and Precipitation: After enzymatic digestion, the mixture is treated to inactivate the enzymes, often by boiling. nih.gov The resulting solution, containing the liberated GAGs, is then separated from the solid tissue remnants. This compound is subsequently precipitated from the solution, often using salts and organic solvents like ethanol (B145695) or through the use of cationic precipitants such as cetylpyridinium (B1207926) chloride. nih.govoup.com
Purification: The crude extract undergoes further purification to remove impurities like proteins, other GAGs, and inorganic salts. researchgate.net Purification techniques include dialysis, ion-exchange chromatography (e.g., DEAE Sepharose Fast Flow), and membrane filtration processes like ultrafiltration and diafiltration. nih.govnih.govnih.gov
The source of the cartilage influences the predominant type of this compound obtained. For example, CS-A is a primary component from tracheal cartilage, while CS-C and CS-D are the main constituents of shark cartilage. nih.gov
| Source | Extraction Method Highlight | Yield | Reference |
|---|---|---|---|
| Bovine Nasal Cartilage | Enzymatic hydrolysis, ethanol precipitation, and DEAE Sepharose Fast Flow column chromatography | 44.67% of cartilage | nih.gov |
| Shaanxi Yellow Cattle Nasal Cartilage | Combined (trypsin-papain) enzymolysis and cetylpyridine chloride purification | 21.62% | nih.gov |
| Shark Cartilage | Solvent-free mechanochemical extraction (SFMCE) | 9.33% | researchgate.net |
| Chum Salmon (Oncorhynchus keta) Heads | Not specified in detail | 19.7 mg/g | uaf.edu |
| Chicken Keel Cartilage | Enzymatic extraction | 11.55 to 14.84 g/100 g of dried cartilage | thaiscience.info |
Chemical Synthesis of this compound Oligosaccharides and Polymers
While natural extraction provides a source of this compound, the resulting product is often heterogeneous in terms of chain length and sulfation pattern. For detailed structure-activity relationship studies, chemically synthesized, structurally defined oligosaccharides and polymers are indispensable. researchgate.net Chemical synthesis offers precise control over the structure, including the sequence of disaccharide units and the exact placement of sulfate groups. scispace.com
Approaches to chemical synthesis can be categorized as either total synthesis or semi-synthesis. nih.gov
Total Synthesis: This method involves a stepwise assembly of the oligosaccharide chain from monosaccharide building blocks. nih.govtandfonline.com This de novo approach requires a complex series of protection, glycosylation, and deprotection steps to construct the desired backbone. scispace.com Subsequent regioselective sulfation reactions are then performed to introduce sulfate groups at specific positions on the GalNAc and GlcA residues. rsc.org Automated solid-phase synthesis has been developed to streamline the production of this compound hexasaccharides, offering a more efficient way to access these complex molecules. nih.gov
Semi-synthesis: This approach starts with a precursor polysaccharide, often obtained from natural sources or fermentation, which is then chemically modified. scispace.com For instance, a naturally derived this compound polymer can be subjected to specific chemical reactions to alter its sulfation pattern, such as converting CS-C (6-O-sulfated) to CS-A (4-O-sulfated). scispace.com
These synthetic strategies have enabled the creation of a wide array of this compound structures, including those with specific sulfation patterns like CS-A, CS-C, and CS-E (4,6-di-O-sulfated). rsc.orgtandfonline.com
Chemoenzymatic Synthesis Approaches for Defined Structures
Chemoenzymatic synthesis combines the precision of chemical synthesis with the high specificity and efficiency of enzymatic reactions. mdpi.com This hybrid approach has emerged as a powerful tool for constructing structurally homogeneous this compound oligosaccharides and polymers with well-defined sulfation patterns. acs.org
The general strategy involves:
Synthesis of a Starting Acceptor: A defined oligosaccharide acceptor is often synthesized chemically. mdpi.com
Enzymatic Elongation: Glycosyltransferases are used to sequentially add monosaccharide units (GlcA and GalNAc) from their activated UDP-sugar donors to the acceptor, elongating the polysaccharide chain. nih.gov
Enzymatic Sulfation: Specific sulfotransferases are then employed to introduce sulfate groups at desired positions. nsf.gov For example, chondroitin 4-O-sulfotransferase (C4ST) and chondroitin 6-O-sulfotransferase (C6ST) can be used to generate CS-A and CS-C structures, respectively. nih.gov
This method allows for the creation of complex and unnatural structures, such as chimeric oligosaccharides containing both heparan sulfate and this compound domains. nsf.govacs.org A solid-phase supported chemoenzymatic strategy has been developed, which can significantly reduce the number of synthetic steps compared to purely chemical methods and has been used to synthesize a homogeneous CS dodecasaccharide glycopeptide. nih.govresearchgate.net
| Enzyme Class | Specific Enzyme Example | Function | Reference |
|---|---|---|---|
| Glycosyltransferases | KfoC (from E. coli K4) | Elongates the chondroitin backbone by alternating addition of GlcA and GalNAc. | nih.govacs.org |
| Glycosyltransferases | PmCS (from Pasteurella multocida) | Catalyzes the repetitive addition of sugars from UDP-GalNAc and UDP-GlcUA. | mdpi.com |
| Sulfotransferases | Chondroitin 4-O-sulfotransferase (C4ST) | Adds a sulfate group to the 4-O position of GalNAc. | nih.gov |
| Sulfotransferases | Chondroitin 6-O-sulfotransferase (C6ST) | Adds a sulfate group to the 6-O position of GalNAc. | nih.gov |
| Sulfotransferases | GalNAc4S-6ST | Converts CS-A to CS-E by adding a sulfate group to the 6-O position of a 4-O-sulfated GalNAc. | nih.gov |
Recombinant Biosynthesis and Fermentation for Precursor and Polymer Production (e.g., E. coli K4 polysaccharide)
Concerns over the safety and heterogeneity of animal-derived this compound have driven the development of microbial fermentation as an alternative production method. google.com Certain bacteria naturally produce capsular polysaccharides that are structurally similar or identical to the chondroitin backbone.
Escherichia coli K4: The K4 strain of E. coli produces a capsular polysaccharide (K4CPS) that has a chondroitin backbone decorated with fructose (B13574) residues. nih.govnih.gov This fructosylated chondroitin can be used as a precursor; the fructose can be removed by controlled acid hydrolysis to yield unsulfated chondroitin. google.com Metabolic engineering strategies have been employed to enhance the production of this precursor. For example, overexpressing the transcriptional regulator SlyA in E. coli K4 has been shown to increase the yield of K4CPS. nih.gov Through multi-step fermentation processes, including batch and fed-batch cultures, yields of the K4 polysaccharide precursor have been significantly increased. google.com
Other Microbial Systems:
Bacillus subtilis and Corynebacterium glutamicum: These organisms have also been engineered for chondroitin production, offering a potentially safer alternative to pathogenic strains of E. coli. nih.govmdpi.com
Pichia pastoris: This yeast has been engineered to produce non-animal this compound de novo from methanol. rsc.org By introducing genes for the chondroitin synthesis pathway and sulfotransferases, researchers have achieved the production of CS-A. rsc.org
Once the unsulfated chondroitin backbone is produced via fermentation, it can be subsequently sulfated using chemoenzymatic methods to produce the final this compound product. nih.gov This combined fermentation and enzymatic approach allows for the large-scale production of a more defined and animal-free this compound. researchgate.net
Purity Assessment and Homogeneity Considerations for Research-Grade this compound Sodium Salt
For research applications, the purity and structural homogeneity of this compound Sodium Salt are of paramount importance. The biological activity of this compound is highly dependent on its molecular weight and sulfation pattern. Therefore, rigorous analytical methods are required to characterize the final product.
Purity Assessment:
Protein Content: A key indicator of purity is the absence of contaminating proteins from the source tissue or fermentation medium. nih.gov
Other GAGs: The sample should be free from other glycosaminoglycans, such as dermatan sulfate or heparan sulfate.
Homogeneity and Structural Characterization:
Molecular Weight: Techniques like size-exclusion chromatography (SEC) are used to determine the average molecular weight and the polydispersity of the polymer chains. researchgate.net
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the structure of the repeating disaccharide units, the positions of sulfate groups, and the anomeric configurations of the glycosidic linkages. nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify the functional groups present, including sulfate esters, and can help distinguish between different types of this compound. thaiscience.info
Mass Spectrometry (MS): Mass spectrometry is used to confirm the structures of synthesized oligosaccharides and glycopeptides, providing precise mass information. nih.gov
The combination of these analytical techniques is essential to ensure that a research-grade sample of this compound Sodium Salt is of high purity and has a well-defined and consistent structure.
Q & A
Advanced Research Question
- Enzyme selection : Use chondroitinase ABC for broad specificity or chondroitinase AC-I for 4-sulfate-specific cleavage.
- Digestion time : Optimize incubation (typically 12–24 hrs at 37°C) to prevent under-/over-digestion.
- Validation : Cross-check results with heparinase-treated controls to rule out glycosaminoglycan cross-reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
